Esomeprazole strontium anhydrous
描述
Esomeprazole strontium anhydrous is a proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease (GERD), reduction of risk associated with nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and eradication of Helicobacter pylori infections . It is a strontium salt of esomeprazole, which is the S-isomer of omeprazole. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .
准备方法
The preparation of esomeprazole strontium involves reacting esomeprazole free base or its sodium, potassium, or lithium salt with a strontium source in one or more solvents . The strontium source can be an inorganic acid salt of strontium, such as strontium chloride, strontium nitrate, or strontium sulfate, or an organic acid salt of strontium, such as strontium acetate or strontium tartrate . The reaction conditions typically involve maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired strontium salt.
化学反应分析
Esomeprazole strontium undergoes various chemical reactions, including:
Oxidation: Esomeprazole can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert esomeprazole to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Esomeprazole strontium has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of proton pumps and the synthesis of related compounds.
Biology: Research on its effects on gastric parietal cells and its role in reducing gastric acid secretion.
Medicine: Clinical studies on its efficacy in treating GERD, peptic ulcers, and Helicobacter pylori infections.
Industry: Used in the formulation of pharmaceutical products for the treatment of acid-related disorders.
作用机制
Esomeprazole strontium exerts its effects by inhibiting the H+/K±ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the enzyme, esomeprazole prevents the secretion of gastric acid, leading to a reduction in both basal and stimulated acid secretion . This inhibition is irreversible, and new enzyme must be synthesized for acid secretion to resume .
相似化合物的比较
Esomeprazole strontium is similar to other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole . esomeprazole is the S-isomer of omeprazole, which is a racemate of the S- and R-enantiomers . This stereoisomerism is believed to contribute to its improved pharmacokinetic profile and efficacy in inhibiting gastric acid secretion . Unlike other proton pump inhibitors, esomeprazole strontium combines the benefits of esomeprazole with the potential therapeutic effects of strontium .
Similar Compounds
- Omeprazole
- Pantoprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Esomeprazole strontium anhydrous stands out due to its unique combination of esomeprazole and strontium, offering potential advantages in both efficacy and therapeutic applications.
生物活性
Esomeprazole strontium anhydrous is a novel crystalline salt of esomeprazole, a well-known proton pump inhibitor (PPI) primarily used for treating gastric acid-related disorders. This article delves into the biological activity of esomeprazole strontium, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.
Overview of Esomeprazole Strontium
Esomeprazole, the S-enantiomer of omeprazole, inhibits gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme located in the gastric parietal cells. This binding prevents the final step of gastric acid production, leading to prolonged antisecretory effects lasting over 24 hours . The introduction of strontium as a counterion in esomeprazole strontium enhances its stability and optical purity, potentially improving its therapeutic profile compared to other formulations like esomeprazole magnesium .
Esomeprazole strontium functions similarly to other PPIs by:
- Inhibition of Gastric Acid Secretion : It covalently binds to cysteine residues on the (H+, K+)-ATPase enzyme, leading to a decrease in both basal and stimulated gastric acid secretion .
- Pharmacokinetics : The pharmacokinetic profile shows that esomeprazole strontium has comparable bioavailability to esomeprazole magnesium. Studies indicate similar absorption rates and peak plasma concentrations, suggesting effective gastrointestinal absorption .
Pharmacological Effects
The biological activity of esomeprazole strontium extends beyond acid suppression:
- Bone Health : Strontium is known for its role in bone metabolism. Preclinical studies suggest that esomeprazole strontium may have applications in treating conditions like osteoarthritis due to its potential positive effects on bone mineralization and density .
- Gastrointestinal Disorders : Esomeprazole strontium is indicated for various gastrointestinal disorders including gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers. Its ability to inhibit acid secretion makes it beneficial for patients requiring long-term management of acid-related diseases .
Case Studies and Clinical Findings
Several studies have evaluated the efficacy and safety of esomeprazole strontium:
- Bioequivalence Study : A clinical trial comparing esomeprazole strontium with esomeprazole magnesium demonstrated similar pharmacokinetic profiles, confirming that both formulations are bioequivalent in healthy volunteers .
- Safety Profile : In preclinical studies, esomeprazole strontium exhibited a toxicity profile comparable to that of esomeprazole magnesium. No significant developmental toxicity was noted during embryo-fetal development studies .
- Long-term Use Effects : Research indicates that chronic use of PPIs like esomeprazole can lead to adverse effects such as hypomagnesemia and increased risk of bone fractures. However, the incorporation of strontium may mitigate some of these risks due to its beneficial effects on bone health .
Comparative Data Table
Parameter | Esomeprazole Strontium | Esomeprazole Magnesium |
---|---|---|
Mechanism of Action | PPI, inhibits (H+, K+)-ATPase | PPI, inhibits (H+, K+)-ATPase |
Bioavailability | Comparable | Comparable |
Therapeutic Uses | GERD, ulcers, osteoarthritis | GERD, ulcers |
Toxicity Profile | Similar to magnesium | Similar |
Duration of Action | >24 hours | >24 hours |
属性
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934714-36-0 | |
Record name | Esomeprazole strontium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ESOMEPRAZOLE STRONTIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。